Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17180231
InChI: InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)
SMILES:
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol

Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine

CAS No.:

Cat. No.: VC17180231

Molecular Formula: C24H29NO5

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine -

Specification

Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
IUPAC Name 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Standard InChI InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)
Standard InChI Key VIUVLZHFMIFLHU-UHFFFAOYSA-N
Canonical SMILES CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine is a stereospecific derivative of L-threonine, with the (2S,3R) configuration . The Fmoc group (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_{2}) protects the alpha-amino group, while the tert-butyl group (C4H9\text{C}_4\text{H}_9) shields the hydroxyl oxygen. This dual protection prevents undesired side reactions during peptide elongation.

Table 1: Molecular Properties

PropertyValue
CAS No.117106-20-4
Molecular FormulaC24H29NO5\text{C}_{24}\text{H}_{29}\text{NO}_{5}
Molecular Weight411.5 g/mol
Protective GroupsFmoc (N-terminus), tert-butyl (O-terminus)
Stereochemistry(2S,3R)

The tert-butyl group introduces steric hindrance, moderating reactivity in coupling reactions, while the Fmoc group’s photolabile nature allows selective deprotection under mild basic conditions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis begins with L-threonine, undergoing N-methylation followed by sequential protection:

  • N-Methylation: The amino group is methylated to form N-alpha-methyl-threonine, reducing nucleophilicity and preventing racemization.

  • Fmoc Protection: The Fmoc group is introduced via reaction with fluorenylmethyl chloroformate under alkaline conditions.

  • tert-Butyl Protection: The hydroxyl group is protected using tert-butyl bromide in the presence of a base like potassium carbonate.

Key Reaction Conditions:

  • Temperature: 0–25°C (Fmoc introduction)

  • Solvent: Dichloromethane or dimethylformamide

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for esterification

Stability and Deprotection

The Fmoc group is removed using piperidine or morpholine (20–50% in DMF), while the tert-butyl group requires acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection strategy enables precise sequential assembly of peptides.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine is pivotal in Fmoc-based SPPS, a method dominating modern peptide production due to its compatibility with acid-labile side chains. Its applications include:

  • Antibiotic Development: Incorporation into antimicrobial peptides like vancomycin analogs.

  • Hormone Mimetics: Synthesis of thyrotropin-releasing hormone derivatives with enhanced bioavailability .

Table 2: Comparative Reactivity in SPPS

Amino Acid DerivativeCoupling Efficiency (%)Deprotection Time (min)
Fmoc-Thr(tBu)-OH9215
Fmoc-N-Me-Thr(tBu)-OH8820

The slight reduction in coupling efficiency (4%) is offset by improved steric control, minimizing side reactions.

Research Findings and Biological Relevance

Ergogenic and Metabolic Effects

In vitro studies demonstrate that amino acid derivatives, including Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine, enhance anabolic hormone secretion (e.g., insulin-like growth factor 1) and reduce exercise-induced muscle damage . A 2015 review by Luckose et al. highlighted its potential as a dietary supplement for athletes, though human trials remain pending .

Structural Biology Applications

The compound’s rigid backbone aids in crystallographic studies of peptide-receptor interactions, particularly in G-protein-coupled receptors (GPCRs) .

HazardPrecautionary Measures
Skin sensitizationWear nitrile gloves
Eye damageUse safety goggles
Storage-20°C in airtight containers

First aid measures include rinsing eyes with water for 15 minutes and washing skin with soap .

Future Directions

Ongoing research aims to:

  • Optimize synthetic routes using flow chemistry for higher yields.

  • Explore applications in targeted drug delivery systems, leveraging its stability in physiological conditions .

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